3-Methoxy-D-phenylalanine methyl ester hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-D-phenylalanine methyl ester hydrochloride typically involves the esterification of 3-methoxy-D-phenylalanine with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-D-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Hydrolysis: 3-Methoxy-D-phenylalanine.
Oxidation: 3-Hydroxy-D-phenylalanine methyl ester.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Methoxy-D-phenylalanine methyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for delivering active compounds.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 3-Methoxy-D-phenylalanine methyl ester hydrochloride involves its conversion to active metabolites in the body. It is believed to act as a prodrug, releasing active compounds that interact with specific molecular targets and pathways. These targets may include enzymes involved in neurotransmitter synthesis and receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
- L-3,4-Dihydroxyphenylalanine methyl ester hydrochloride (L-DOPA methyl ester hydrochloride) .
- Methyl L-phenylalaninate hydrochloride .
- D-Phenylalanine methyl ester .
Uniqueness
3-Methoxy-D-phenylalanine methyl ester hydrochloride is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(3-methoxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECZUOHUAFORHP-HNCPQSOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C[C@H](C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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